B613201 (2R,2'R)-4,4'-Disulfanediylbis(2-aminobutanoic acid) CAS No. 6027-15-2

(2R,2'R)-4,4'-Disulfanediylbis(2-aminobutanoic acid)

Cat. No. B613201
CAS RN: 6027-15-2
M. Wt: 268.36
InChI Key:
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Description

“(2R,2’R)-4,4’-Disulfanediylbis(2-aminobutanoic acid)” is a chemical compound with the CAS number 6027-15-2 .

Scientific Research Applications

Metabolic Disorders and Diagnostic Biomarkers

  • Sulfur Amino Acid Metabolism in Renal Failure : Studies have indicated that sulfur-containing amino acids, such as cysteine and homocysteine, accumulate significantly in patients with chronic renal failure, emphasizing the kidney's role in sulfur excretion and the potential relevance of these amino acids in diagnosing and understanding metabolic disorders (Wilcken & Gupta, 1979; Wilcken, Gupta, & Reddy, 1980).

Environmental and Health Impact Studies

  • Perfluorinated Compounds and Human Health : Research into perfluorinated compounds (PFCs), which are persistent environmental pollutants, has shown that exposure is widespread in the human population. These studies investigate the potential health impacts, including on reproductive health and kidney function, of chemicals that share properties with sulfur-containing amino acids due to their persistence and bioaccumulation (Calafat et al., 2007; Kataria, Trachtman, Malaga-Dieguez, & Trasande, 2015).

Biochemical Research and Clinical Applications

  • Biochemical Factors Influencing Oral Malodor : The study by Yaegaki and Sanada (1992) demonstrates the biochemical processes involved in the production of volatile sulfur compounds (VSC) in the oral cavity, highlighting the role of sulfur-containing amino acids in oral health and disease. Such research underscores the broader relevance of these compounds in biochemical studies and potential therapeutic applications (Yaegaki & Sanada, 1992).

  • Sulfur Amino Acids in Premature Infants : The metabolism of L-cysteine and glutathione, both of which are critical for cellular antioxidant defenses, has been found to be impaired in premature infants due to cystathionase deficiency. This finding has important implications for the nutritional and medical management of premature neonates (Viña, Vento, García-Sala, Puertes, Gasco, Sastre, Asensi, & Pallardó, 1995).

  • Stroke Risk and Homocyst(e)ine Levels : Elevated plasma concentrations of homocyst(e)ine, a sulfur-containing amino acid, have been identified as a potential independent risk factor for stroke, providing insights into the role of sulfur amino acid metabolism in vascular health and disease (Coull, Malinow, Beamer, Sexton, Nordt, & de Garmo, 1990).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(2R)-2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZLYBCZNMWCF-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSSCC[C@H](C(=O)O)N)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209021
Record name (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,2'R)-4,4'-Disulfanediylbis(2-aminobutanoic acid)

CAS RN

6027-15-2, 870-93-9
Record name (2R,2′R)-4,4′-Dithiobis[2-aminobutanoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6027-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocystine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homocystine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOCYSTINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5T8GG4YC6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HOMOCYSTINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R9N4RH5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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